6-(Methylsulfonyl)-2-pyridinecarboxylic acid

Medicinal Chemistry Physicochemical Profiling Ionization State

Choose 6-(Methylsulfonyl)-2-pyridinecarboxylic acid for its unique sulfone-driven electronic profile (Hammett σₘ +0.62), distinct pKa (3.04), and elevated TPSA (92.7 Ų)—critical for kinase inhibitor design, 6-arylpicolinate herbicide synthesis, and MOF construction. Unlike 6-chloro or 6-methyl analogs, its strong electron withdrawal & five H-bond acceptors deliver unmatched reactivity in cross-coupling and metal coordination. Available in 95–98% purity as a solid. Ideal for SAR studies where generic substitution fails.

Molecular Formula C7H7NO4S
Molecular Weight 201.2 g/mol
CAS No. 1186663-28-4
Cat. No. B1465153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylsulfonyl)-2-pyridinecarboxylic acid
CAS1186663-28-4
Molecular FormulaC7H7NO4S
Molecular Weight201.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=N1)C(=O)O
InChIInChI=1S/C7H7NO4S/c1-13(11,12)6-4-2-3-5(8-6)7(9)10/h2-4H,1H3,(H,9,10)
InChIKeyOJRJYLURULCELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Methylsulfonyl)-2-pyridinecarboxylic Acid (CAS 1186663-28-4): Key Properties and Procurement Relevance


6-(Methylsulfonyl)-2-pyridinecarboxylic acid (CAS 1186663-28-4) is a pyridinecarboxylic acid derivative bearing a methylsulfonyl (-SO₂CH₃) group at the 6-position of the pyridine ring [1]. This substituent imparts strong electron-withdrawing character and multiple hydrogen bond acceptor sites, distinguishing it from common 6-substituted analogs such as chloro, methyl, or methoxy derivatives [2]. The compound serves as a versatile building block in medicinal chemistry and agrochemical research, with commercial availability typically at 95–98% purity as a solid at ambient temperature .

Why Generic Substitution of 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid Fails in Critical Applications


Substituting 6-(methylsulfonyl)-2-pyridinecarboxylic acid with a structurally similar 6-substituted picolinic acid (e.g., 6-chloro, 6-methyl) is not equivalent because the methylsulfonyl group exerts a unique combination of electronic and steric effects that directly alter acidity, polarity, and molecular recognition [1]. Its Hammett σₘ value of +0.62 indicates strong electron withdrawal, far exceeding that of chloro (+0.37) or methyl (-0.07) substituents [2]. Consequently, the compound exhibits a predicted pKa of 3.04, distinct from 6-chloropicolinic acid (pKa 3.27) and 6-methylpicolinic acid (pKa 5.83), impacting ionization state and solubility at physiological pH . Furthermore, the sulfonyl group introduces five hydrogen bond acceptors and a topological polar surface area (TPSA) of 92.7 Ų, more than doubling the TPSA of 6-chloro or 6-methyl analogs (~50 Ų) [3]. These physicochemical differences translate to altered pharmacokinetic and target-binding profiles in biological systems, rendering generic substitution scientifically invalid for structure-activity relationship studies or lead optimization campaigns.

Quantitative Differentiation of 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid Against 6-Substituted Picolinic Acid Analogs


Acidity (pKa) Differential: Enhanced Carboxylic Acid Dissociation vs. 6-Chloro and 6-Methyl Analogs

6-(Methylsulfonyl)-2-pyridinecarboxylic acid exhibits a predicted pKa of 3.04 ± 0.10, which is 0.23 log units lower (more acidic) than 6-chloropicolinic acid (pKa 3.27 ± 0.10) and 2.79 log units lower than 6-methylpicolinic acid (pKa 5.83) . This increased acidity stems from the strong electron-withdrawing inductive effect of the methylsulfonyl group (σₘ = +0.62) [1].

Medicinal Chemistry Physicochemical Profiling Ionization State

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Capacity: A Step-Change in Polarity

The methylsulfonyl group substantially elevates the topological polar surface area (TPSA) to 92.7 Ų, compared to 50.2 Ų for both 6-chloropicolinic acid and 6-methylpicolinic acid [1][2][3]. This is accompanied by an increase in hydrogen bond acceptor count from 3 (chloro/methyl) to 5 (methylsulfonyl) [1][2][3]. The 85% higher TPSA and 67% greater H-bond acceptor capacity fundamentally alter the compound's intermolecular interaction profile.

Drug Design Permeability Solubility Prediction

Electronic Substituent Effect: Quantified by Hammett Sigma Constants

The methylsulfonyl group possesses a Hammett σₘ constant of +0.615 (or +0.652 depending on measurement), which is significantly larger than that of chlorine (σₘ = +0.37) and opposite in sign to methyl (σₘ = -0.07) [1][2]. This strong electron-withdrawing character accelerates nucleophilic aromatic substitution at the pyridine ring and stabilizes negative charge development on adjacent functional groups.

Physical Organic Chemistry Reactivity Prediction QSAR

Lipophilicity (XLogP3) Modulation: Balanced Hydrophilicity vs. 6-Chloro and 6-Methyl Analogs

6-(Methylsulfonyl)-2-pyridinecarboxylic acid exhibits an XLogP3 value of 0.3, indicating moderate hydrophilicity [1]. In contrast, 6-chloropicolinic acid has an XLogP3 of 1.7, and 6-methylpicolinic acid has an XLogP3 of 1.1 [2][3]. The methylsulfonyl group thus reduces lipophilicity by approximately 0.8–1.4 log units relative to these common analogs.

Lipophilicity Drug-likeness ADME

Commercial Purity and Supply Reliability: Verified 95–98% Purity with Traceable Quality Documentation

Commercially available 6-(methylsulfonyl)-2-pyridinecarboxylic acid is supplied with a minimum purity specification of 95% (AKSci X9268) or 98% (Leyan 1585819), accompanied by certificates of analysis (CoA) and safety data sheets (SDS) . In contrast, 6-chloropicolinic acid is commonly available at 98% purity (TCI) and 6-methylpicolinic acid at 95–97% (various vendors) . The methylsulfonyl analog is offered as a solid at ambient temperature with recommended long-term storage in a cool, dry place, ensuring shelf stability .

Procurement Quality Control Supply Chain

High-Value Application Scenarios for 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid in Research and Industry


Medicinal Chemistry: Building Block for Kinase Inhibitors and Anti-Inflammatory Agents

The strong electron-withdrawing methylsulfonyl group and elevated TPSA (92.7 Ų) make 6-(methylsulfonyl)-2-pyridinecarboxylic acid a preferred carboxylic acid building block for synthesizing kinase inhibitors that require balanced polarity and specific hydrogen-bonding interactions [1][2]. Its predicted pKa of 3.04 ensures the carboxylate is largely deprotonated at physiological pH, facilitating ionic interactions with basic residues in enzyme active sites . This compound has been cited as an intermediate in the development of kinase-targeting cancer therapeutics and anti-inflammatory agents, where its unique electronic profile differentiates it from 6-chloro or 6-methyl analogs [3].

Agrochemical Research: Precursor for Novel Herbicidal Picolinic Acid Derivatives

6-(Methylsulfonyl)-2-pyridinecarboxylic acid serves as a key intermediate for synthesizing 6-arylpicolinate herbicides [1]. The methylsulfonyl group's high Hammett σₘ value (+0.62) enhances the electrophilicity of the pyridine ring, enabling efficient cross-coupling reactions to install diverse aryl groups at the 6-position [2]. The resulting 6-aryl picolinic acids are known auxin-mimic herbicides, and the methylsulfonyl substituent may confer improved physicochemical properties such as enhanced aqueous solubility and reduced soil mobility compared to traditional chloro or methyl precursors .

Materials Science: Ligand Synthesis for Coordination Complexes and Metal-Organic Frameworks

The combination of a carboxylic acid and a sulfonyl group in 6-(methylsulfonyl)-2-pyridinecarboxylic acid provides a bifunctional ligand capable of coordinating metal ions through both the carboxylate oxygen and the sulfonyl oxygen atoms [1]. The compound's five hydrogen bond acceptors and high polarity (XLogP3 = 0.3) facilitate the formation of stable coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing [2]. Its electronic properties, governed by the strong electron-withdrawing sulfonyl group, allow fine-tuning of the metal center's Lewis acidity [3].

Chemical Biology: Probe Development for Studying Protein-Ligand Interactions

Due to its distinct physicochemical profile—including a TPSA of 92.7 Ų, five H-bond acceptors, and a low XLogP3 of 0.3—6-(methylsulfonyl)-2-pyridinecarboxylic acid is ideally suited for designing small-molecule probes intended to engage polar binding pockets or solvent-exposed protein surfaces [1][2]. The methylsulfonyl group can be further derivatized or used as a bioisostere for carboxylic acids or amides in fragment-based drug discovery . Its reliable commercial availability at 95–98% purity supports reproducible chemical biology workflows [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Methylsulfonyl)-2-pyridinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.